molecular formula C6HClN4O5 B3056060 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- CAS No. 68579-76-0

2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-

Cat. No.: B3056060
CAS No.: 68579-76-0
M. Wt: 244.55 g/mol
InChI Key: QTNZXTGUZLGWBY-UHFFFAOYSA-N
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Description

2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- is a chemical compound known for its unique structural and electronic properties. It belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This compound is particularly notable for its applications in various fields such as organic electronics, fluorescence sensing, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- typically involves the nitration of 2,1,3-benzoxadiazole derivatives. One common method includes the bromination of 2,1,3-benzoxadiazole followed by nitration using nitric acid in the presence of sulfuric acid . The reaction conditions often require careful control of temperature and concentration to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Benzoxadiazoles: Formed through nucleophilic substitution reactions.

    Amino Derivatives: Resulting from the reduction of nitro groups.

    Oxidized Derivatives: Produced through oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- stands out due to its dual nitro groups, which enhance its electron-withdrawing properties and reactivity. This makes it particularly useful in applications requiring strong electron acceptors and in the synthesis of complex organic molecules.

Properties

IUPAC Name

4-chloro-5,7-dinitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClN4O5/c7-4-2(10(12)13)1-3(11(14)15)5-6(4)9-16-8-5/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNZXTGUZLGWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431607
Record name 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68579-76-0
Record name 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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